molecular formula C6H12ClN B11718148 2-(Prop-2-en-1-yl)azetidine hydrochloride

2-(Prop-2-en-1-yl)azetidine hydrochloride

Cat. No.: B11718148
M. Wt: 133.62 g/mol
InChI Key: KALQPCHYZLCEMZ-UHFFFAOYSA-N
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Description

The Azetidine (B1206935) Ring System: Fundamental Structural Attributes and Strain Energy Implications

The azetidine scaffold, a four-membered saturated cyclic amine, is a key structural motif in various natural products and synthetic compounds. acs.org Its chemistry is largely dictated by the inherent ring strain, which influences its conformation and reactivity. google.com

Four-membered heterocycles, such as azetidines, are of significant interest in organic chemistry due to their unique properties and diverse applications. nih.gov These strained rings are found in numerous biologically active compounds and serve as versatile building blocks for the synthesis of more complex molecules. researchgate.netnih.gov The azetidine ring, in particular, is a component of several natural products, including the non-proteinogenic amino acid azetidine-2-carboxylic acid. bham.ac.uk

The reactivity of azetidines is driven by a considerable ring strain of approximately 25.2 kcal/mol. acs.org This value is comparable to other highly strained cyclic systems like cyclopropane (B1198618) and aziridine (B145994). acs.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, providing a pathway to highly functionalized acyclic amines. bham.ac.uk At the same time, the azetidine ring is significantly more stable than the three-membered aziridine ring, which allows for easier handling and selective functionalization. google.comrsc.org

Ring SystemStrain Energy (kcal/mol)
Piperidine0
Pyrrolidine (B122466)5.8
Azetidine 25.2
Cyclobutane (B1203170)26.4
Aziridine26.7
Cyclopropane27.6

This table compares the ring strain energy of azetidine with other common cyclic and heterocyclic systems. acs.org

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve some of its torsional strain. The degree of puckering can be influenced by the nature and position of substituents on the ring. For substituted azetidines, the substituents can adopt either an axial or equatorial position.

Significance of 2-Alkenyl-Substituted Azetidines in Advanced Organic Synthesis.

The presence of an alkenyl group at the 2-position of the azetidine ring, as seen in 2-(prop-2-en-1-yl)azetidine (B13171073), significantly enhances the synthetic utility of the molecule. This functional group serves as a handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

2-Alkenyl-substituted azetidines are valuable intermediates in organic synthesis. The double bond can participate in various reactions, including:

Hydrogenation: Reduction of the double bond can provide access to the corresponding 2-alkyl-substituted azetidines.

Oxidation: The alkene can be cleaved or converted into other functional groups like diols or epoxides.

Cycloaddition reactions: The double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of fused or spirocyclic ring systems. nih.gov

Metathesis: Alkene metathesis provides a powerful tool for carbon-carbon bond formation.

Palladium-catalyzed cross-coupling reactions: The alkenyl group can be involved in reactions like the Heck or Suzuki coupling, allowing for the introduction of aryl or other vinyl groups.

The synthesis of 2-alkenyl and other 2-substituted azetidines can be achieved through various methods, including the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents, which allows for the introduction of allyl and vinyl groups. organic-chemistry.org

Overview of Research Trajectories Pertaining to 2-(Prop-2-en-1-yl)azetidine Derivatives.

While specific research exclusively focused on 2-(prop-2-en-1-yl)azetidine hydrochloride is not extensively documented, the research trajectories of closely related 2-substituted and 3-substituted azetidine derivatives provide insight into its potential applications and areas of investigation.

Research in the field of substituted azetidines is largely driven by their potential in medicinal chemistry. For instance, novel 3-(prop-1-en-2-yl)azetidin-2-ones, which are structurally related to the subject compound, have been synthesized and evaluated for their antiproliferative activity as potential anticancer agents. nih.gov These studies highlight the interest in incorporating unsaturated side chains into the azetidine scaffold to modulate biological activity. nih.gov

Furthermore, synthetic methodologies are continuously being developed to access functionalized azetidines. Recent advances include copper-catalyzed enantioselective difunctionalization of azetines to produce chiral 2,3-disubstituted azetidines, demonstrating the drive towards stereocontrolled synthesis of these valuable building blocks. acs.orgnih.gov The development of such methods is crucial for creating libraries of diverse azetidine derivatives for drug discovery programs. nih.govchemrxiv.org

The research on 2-alkynylazetidines, which are electronically similar to 2-alkenylazetidines, has shown their utility in gold-catalyzed ring-opening reactions to form δ-amino-substituted α,β-unsaturated ketones. acs.org This suggests that 2-(prop-2-en-1-yl)azetidine could also serve as a precursor to unique acyclic amine derivatives through controlled ring-opening reactions. The hydrochloride salt form of the compound suggests its potential use as a stable, water-soluble precursor for these synthetic transformations or for biological screening.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

2-prop-2-enylazetidine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-3-6-4-5-7-6;/h2,6-7H,1,3-5H2;1H

InChI Key

KALQPCHYZLCEMZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCN1.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Prop 2 En 1 Yl Azetidine Hydrochloride

General Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold is a challenging yet crucial endeavor in synthetic organic chemistry. Azetidines are integral components of many natural products and pharmaceuticals. The inherent ring strain of the four-membered ring necessitates specialized synthetic approaches. Generally, these methods involve the formation of a carbon-nitrogen bond to close the ring, which can be achieved through either intramolecular or intermolecular strategies.

Intramolecular Cyclization Strategies for Azetidine Scaffolds

Intramolecular cyclization is a prominent and widely employed strategy for the synthesis of azetidines. This approach involves the formation of the heterocyclic ring from a linear precursor that already contains the requisite nitrogen and carbon atoms. The key step is the formation of a carbon-nitrogen bond to close the four-membered ring. Several methodologies have been developed to facilitate this transformation, each with its own advantages and substrate scope.

One of the most common and classical methods for azetidine synthesis is through intramolecular nucleophilic substitution. nih.gov This strategy typically involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the azetidine ring. While this approach is effective for the formation of three, five, and six-membered rings, the synthesis of four-membered azetidines can be less efficient due to unfavorable conformational preferences of the acyclic precursor. nih.gov

The success of these reactions is often dependent on the nature of the leaving group, the substitution pattern of the carbon chain, and the reaction conditions. For instance, the use of strong bases can promote the desired cyclization by deprotonating the amine, thereby increasing its nucleophilicity.

A variety of substrates can be employed in this type of cyclization. For example, 1,3-disubstituted azetidines can be synthesized from the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach involves a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Precursor TypeLeaving GroupKey Feature
γ-Amino halideHalogenClassical and direct approach.
γ-Amino alcohol derivativeMesylate, TosylateImproved leaving group ability.
2-Substituted-1,3-propanediolTriflateIn-situ generation of a potent electrophile.
Alkyl dihalideHalogenOne-pot reaction with primary amines.

Reductive cyclization offers an alternative pathway to azetidines. This method often involves the reduction of a precursor containing both an imine or a related functional group and a group that can be transformed into a leaving group or a nucleophilic carbon. For instance, β-haloalkylimines can undergo reductive cyclization to form azetidines.

Another strategy involves the reduction of β-lactams (azetidin-2-ones), which are more readily accessible precursors. The reduction of the amide carbonyl group within the β-lactam ring provides direct access to the corresponding azetidine. nih.gov This two-step approach, involving the initial formation of a β-lactam followed by its reduction, is a valuable and widely used method for azetidine synthesis.

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic rings. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advancement in azetidine synthesis. organic-chemistry.orgnih.gov This methodology allows for the direct formation of a C-N bond by activating a typically inert C-H bond at the γ-position relative to a nitrogen-containing directing group. organic-chemistry.orgnih.gov

These reactions often employ a picolinamide (PA) protected amine substrate, which acts as a directing group to guide the palladium catalyst to the desired C-H bond. organic-chemistry.orgnih.gov The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of the azetidine ring with high efficiency and, in many cases, excellent diastereoselectivity. organic-chemistry.org This method is notable for its use of relatively low catalyst loading, inexpensive reagents, and mild reaction conditions. organic-chemistry.orgnih.gov

The scope of this reaction is broad, allowing for the synthesis of various substituted azetidines and more complex polycyclic nitrogen-containing heterocycles. acs.orgacs.org For example, this strategy has been successfully applied to the synthesis of azabicyclic scaffolds. acs.org The regioselectivity of the C-H amination can be influenced by steric and electronic factors within the substrate. organic-chemistry.org

Catalyst SystemDirecting GroupKey Advantages
Palladium(II) acetate/PhI(OAc)₂Picolinamide (PA)Low catalyst loading, mild conditions, predictable selectivity. organic-chemistry.orgnih.gov
Palladium(II) catalystsNative carboxylic acidsOvercomes N-coordination to enable lactamization. researchgate.net

Intermolecular Cycloaddition Reactions in Azetidine Formation

Intermolecular cycloaddition reactions provide a convergent and efficient route to the azetidine core by forming two new bonds in a single step. These reactions typically involve the combination of two different components, one providing two atoms for the ring and the other providing the remaining two.

The [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct and atom-economical method for synthesizing azetidines. nih.govresearchgate.net This photochemical reaction involves the excitation of the imine to a reactive state, which then undergoes a cycloaddition with the alkene to form the four-membered ring. researchgate.net

Historically, the application of the aza Paternò–Büchi reaction has been limited due to challenges such as the need for UV light, which can lead to side reactions, and the limited scope of suitable imine and alkene substrates. researchgate.net However, recent advancements have overcome some of these limitations. The use of visible-light photocatalysis has enabled the aza Paternò–Büchi reaction to proceed under milder conditions with a broader range of functionalized imines and alkenes. nih.gov

In a typical visible-light-mediated process, a photocatalyst absorbs light and transfers energy to the alkene, promoting it to an excited triplet state. This excited alkene then reacts with the ground-state imine to form the azetidine product. nih.gov This approach has significantly expanded the utility of the [2+2] cycloaddition for the synthesis of highly functionalized azetidines. nih.gov

Reaction TypeKey ComponentsActivation Method
Aza Paternò–Büchi ReactionImine, AlkenePhotochemical (UV or visible light). nih.govresearchgate.net
Amine-catalyzed cycloadditionAllenoate, ImineAmine catalysis.
[3+1] Cycloaddition Strategies

While less common than [2+2] cycloadditions for azetidine synthesis, [3+1] cycloaddition strategies offer a convergent approach to the four-membered ring. These methods typically involve the reaction of a three-atom component with a one-atom synthon. For the synthesis of 2-substituted azetines, which are precursors to azetidines, copper-catalyzed enantioselective [3+1] cycloadditions have been developed. nih.gov This strategy can provide tetrasubstituted 2-azetines, which can then be selectively reduced to the corresponding azetidines. nih.gov Although not a direct route to 2-allyl azetidine, this methodology provides a framework for constructing the core azetidine ring with substitution patterns that could potentially be elaborated to introduce the allyl group.

Amine-Catalyzed Cycloadditions

Amine-catalyzed cycloadditions represent another pathway to construct the azetidine skeleton. Specifically, the reaction of allenoates and imines, catalyzed by a nucleophilic amine such as DMAP (4-Dimethylaminopyridine), can produce highly substituted azetidines. organic-chemistry.org This type of cycloaddition proceeds through a stepwise mechanism, offering a different approach compared to concerted cycloadditions. The versatility of the starting materials allows for the potential incorporation of precursors to the prop-2-en-1-yl group.

Ring Contraction and Ring Expansion Methodologies

Ring contraction and expansion reactions are powerful tools for synthesizing strained ring systems like azetidines from more readily available five- or three-membered heterocycles. rsc.org

Ring Contraction: A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base like potassium carbonate. This method yields α-carbonylated N-sulfonylazetidines by facilitating a nucleophilic addition-ring contraction cascade. organic-chemistry.org

Ring Expansion: The expansion of three-membered rings, such as aziridines, is a common and effective strategy. For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide in a one-pot reaction to yield 1-arenesulfonylazetidines. organic-chemistry.org Another innovative approach involves the biocatalytic one-carbon ring expansion of aziridines using engineered cytochrome P450 enzymes, which can proceed with high enantioselectivity via a organic-chemistry.org-Stevens rearrangement. chemrxiv.org This enzymatic method overcomes the typical challenges of controlling stereochemistry in such rearrangements. chemrxiv.org

Method Starting Material Key Reagents/Conditions Product Reference
Ring Contractionα-bromo N-sulfonylpyrrolidinonesPotassium carbonateα-carbonylated N-sulfonylazetidines organic-chemistry.org
Ring Expansion1-arenesulfonylaziridinesDimethylsulfoxonium methylide1-arenesulfonylazetidines organic-chemistry.org
Biocatalytic Ring ExpansionN-protected aziridinesEngineered Cytochrome P450, Diazo compoundChiral azetidines chemrxiv.org

Synthesis from Azetidin-2-ones (β-Lactams) via Reduction

The reduction of azetidin-2-ones, also known as β-lactams, is a well-established and frequently employed method for the synthesis of the corresponding azetidines. The carbonyl group of the β-lactam can be reduced using various reducing agents, such as aluminum hydride (AlH₃), to afford the saturated azetidine ring. rsc.org β-Lactams themselves can be synthesized through various methods, most notably the Staudinger [2+2] cycloaddition between a ketene and an imine. mdpi.comnih.gov This two-step sequence—cycloaddition followed by reduction—provides a versatile and powerful route to a wide array of substituted azetidines. The availability of diverse ketene and imine precursors allows for the introduction of various substituents, which can be carried through the reduction step. nih.gov

Reaction Starting Material Key Reagents Product Reference
Staudinger CycloadditionImine + Acyl ChlorideTertiary Amine (e.g., Et₃N)Azetidin-2-one (β-Lactam) mdpi.com
ReductionAzetidin-2-one (β-Lactam)AlH₃Azetidine rsc.org

Transformations from Aziridines and Epoxides

Three-membered rings like aziridines and epoxides serve as valuable precursors for azetidine synthesis, primarily through ring-opening followed by intramolecular cyclization or via ring expansion pathways. clockss.orgresearchgate.net

The synthesis from aziridines often involves a ring expansion, as previously mentioned (Section 2.1.3). For example, the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, derived from aziridines, with sodium borohydride can lead to 3-methoxyazetidines through a ring rearrangement. bham.ac.uk

Epoxides can be converted to azetidines in a multi-step process. A common sequence involves the ring-opening of an epoxide with an azide source (e.g., sodium azide) to form an azido alcohol. rsc.org Subsequent reduction of the azide to an amine, followed by activation of the hydroxyl group (e.g., mesylation) and intramolecular cyclization, yields the azetidine ring. rsc.org For example, 2-benzyloxirane can be transformed into 2-benzyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine, which can then potentially be expanded to an azetidine. rsc.org

Strain-Release Strategies from Bicyclic Systems (e.g., 1-Azabicyclo[1.1.0]butanes)

Harnessing the high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. arkat-usa.orgbris.ac.uk These strain-release strategies involve the cleavage of the central, highly strained C-N bond of the ABB core. organic-chemistry.org

A versatile method involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, which can be trapped with various electrophiles. arkat-usa.org Subsequent protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. organic-chemistry.org This modular approach has been used to synthesize azetidine boronic esters, which are versatile synthetic intermediates. rsc.org Furthermore, the direct alkylation of ABBs with organometal reagents in the presence of a copper catalyst allows for the rapid preparation of bis-functionalized azetidines, including those bearing allyl groups. organic-chemistry.org

Strategy Bicyclic Precursor Key Steps Product Type Reference
Modular Functionalization1-Azabicyclo[1.1.0]butaneLithiation, Trapping with Boronic Ester, N-Protonation, 1,2-MigrationN-H Azetidine Boronic Esters organic-chemistry.org
Direct Alkylation1-Azabicyclo[1.1.0]butaneReaction with Organometal Reagents, Cu(OTf)₂ CatalystBis-functionalized Azetidines (including allyl-substituted) organic-chemistry.org

Introduction of the Prop-2-en-1-yl Moiety at the 2-Position of the Azetidine Ring

Several strategies can be employed to specifically introduce the prop-2-en-1-yl (allyl) group at the C2 position of the azetidine ring.

One direct method utilizes the strain-release chemistry of 1-azabicyclo[1.1.0]butane (ABB). The copper-catalyzed direct alkylation of ABB with allyl organometallic reagents provides a rapid route to azetidines functionalized with an allyl group. organic-chemistry.org

Another approach involves the functionalization of a pre-formed azetidine ring. For instance, metal-mediated carbonyl allylation of azetidine-2,3-diones can introduce an allyl group at the C3 position, yielding 3-allyl-3-hydroxy-β-lactams. nih.gov While this places the group at C3, subsequent chemical transformations could potentially be used to achieve the desired 2-substituted product.

More advanced methods involve the difunctionalization of azetine precursors. A highly enantioselective copper-catalyzed boryl allylation of 2-substituted azetines allows for the installation of both a boryl group (at C3) and an allyl group (at C2). nih.gov This reaction proceeds with excellent regio-, enantio-, and diastereoselectivity, providing direct access to chiral cis-2-allyl-3-borylazetidines. The versatile boryl and allyl functionalities can then be further transformed, offering a sophisticated entry to complex azetidine structures. nih.gov

Allylation Reactions onto Azetidine Precursors

Direct allylation involves the carbon-carbon bond formation between an azetidine-based nucleophile or electrophile and an allylating agent. A notable example is the metal-mediated carbonyl allylation of azetidine-2,3-diones. nih.gov This method allows for the asymmetric synthesis of 3-allyl-3-hydroxy-β-lactams, where the stereochemistry of the new quaternary center is controlled by a chiral auxiliary at the C4 position. nih.gov Various metal promoters can be used in both aqueous and anhydrous conditions. nih.govscispace.com

Another advanced approach is the copper-catalyzed difunctionalization of azetines (the unsaturated precursors to azetidines). This method installs both a boryl and an allyl group across the double bond of the azetine with high regio-, enantio-, and diastereoselectivity. nih.gov The reaction proceeds via the formation of a copper-boryl species, which adds to the azetine to form an alkyl cuprate intermediate. This intermediate then undergoes a rate-determining SN2′ allylation with an allyl phosphate. nih.gov The use of allyl phosphates as electrophiles is critical to achieve sufficient reactivity and prevent side reactions. nih.gov

Table 1: Examples of Allylation Reactions for Azetidine Precursors

PrecursorReaction TypeKey Reagents/CatalystProduct TypeKey FeaturesReference
AzetineAsymmetric Boryl AllylationCuBr / (S,S)-L1, B2pin2, Allyl phosphatecis-2-allyl-3-boryl-azetidineHigh enantioselectivity and diastereoselectivity; mild conditions. nih.gov
Azetidine-2,3-dioneCarbonyl AllylationAllylmetal reagents (e.g., from Sn, Zn, In)3-allyl-3-hydroxy-β-lactamAsymmetric synthesis using a chiral auxiliary; compatible with aqueous media. nih.gov

Cyclization Reactions Involving Allylic Substrates

The formation of the azetidine ring from an acyclic precursor already containing an allyl group is a powerful and frequently employed strategy. One such method is the electrophilic-induced cyclization of homoallylamines. For instance, selenium-induced cyclization of homoallylbenzylamines can produce 1,2,4-trisubstituted azetidines via a 4-exo-tet ring closure process. bham.ac.uk The reaction involves an electrophilic addition of a selenium species to the alkene, followed by intramolecular attack by the amine. bham.ac.uk

More recently, radical cyclizations enabled by photoredox catalysis have emerged as an efficient route. A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes can produce highly substituted azetidines. nih.gov This process involves the generation of an α-aminoalkyl radical, which adds to an alkyne to form a vinyl radical. A subsequent 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization complete the formation of the azetidine ring. nih.gov While this specific example doesn't directly use an allyl substrate, the radical methodology is highly adaptable for the synthesis of complex azetidines.

Functional Group Interconversion Leading to the Allyl Group

Functional group interconversion (FGI) is a fundamental strategy where one functional group is converted into another. ic.ac.uk This approach can be applied to synthesize 2-allylazetidine from an azetidine precursor bearing a different functional group at the 2-position.

For example, a 2-hydroxymethylazetidine derivative could be oxidized to the corresponding aldehyde. A subsequent Wittig reaction or a related olefination protocol with an appropriate phosphorus ylide could then install the allyl group. Alternatively, a Grignard reaction on the aldehyde with vinylmagnesium bromide would yield a secondary alcohol, which could then be dehydrated or undergo allylic rearrangement to form the desired product. fiveable.me Another pathway involves the conversion of a 2-carboxylic acid or ester derivative on the azetidine ring. The ester could be reduced to a primary alcohol using reagents like LiAlH₄, which is then converted to the aldehyde and subsequently to the allyl group as described above. ic.ac.ukvanderbilt.edu

Table 2: Plausible FGI Routes to a 2-Allyl Group on an Azetidine Ring

Starting Functional Group at C2Intermediate Functional GroupKey Transformation Step(s)Final Functional Group
-CH2OH-CHO (Aldehyde)1. Oxidation (e.g., PCC, Swern). 2. Wittig Reaction or Grignard with vinylmagnesium bromide followed by elimination.-CH=CH2 (Allyl precursor)
-COOH / -COOR-CH2OH1. Reduction (e.g., LiAlH4). 2. Follow sequence for -CH2OH.-CH=CH2 (Allyl precursor)
-CHON/AWittig Reaction (using Ph3P=CH2) or Tebbe/Petasis olefination.-CH=CH2

Catalytic Systems in Azetidine Synthesis with Allyl Functionality

Catalysis is central to the efficient and selective synthesis of allyl-substituted azetidines. Both transition metals and, more recently, organocatalysts and photochemical methods have been instrumental in developing these synthetic routes.

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium, Tantalum, Lanthanum)

Transition metals are widely used due to their diverse reactivity and ability to facilitate bond formations under mild conditions. nih.gov

Copper: Copper catalysis is prominent in the synthesis of allyl-azetidines. As mentioned, it is crucial for the enantioselective boryl allylation of azetines, enabling the construction of two new stereogenic centers with high control. nih.gov Copper is also employed in photo-induced radical [3+1] cyclizations to access the azetidine core. nih.gov

Palladium: Palladium catalysts are famous for cross-coupling reactions. nih.gov The Tsuji-Trost allylation, a palladium-catalyzed reaction, is a classic method for forming allyl-carbon bonds and could be applied to azetidine precursors. nih.gov

Rhodium: Rhodium catalysts are effective for C-H activation reactions. A rhodium-catalyzed three-component coupling of an arene, diene, and dioxazolone has been reported for the synthesis of chiral allylic arylethylamines, a methodology whose principles could be extended to heterocyclic systems. mdpi.combeilstein-journals.org

Tantalum and Lanthanum: While widely used in other areas of organic synthesis, including cycloadditions and C-C bond formations, specific applications of tantalum and lanthanide catalysts like lanthanum for the direct synthesis of 2-allylazetidine are less commonly documented in the reviewed literature. beilstein-journals.org

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for asymmetric synthesis. A high-yielding protocol for the enantioselective synthesis of C2-functionalized azetidines has been developed using a chiral organocatalyst. nih.gov The key step is an enantioselective α-chlorination of an aldehyde, followed by reductive amination and subsequent SN2 cyclization to form the azetidine ring. nih.gov This methodology provides a framework for accessing chiral 2-substituted azetidines, which could be functionalized to introduce the allyl group.

Photochemical Methods for Allyl-Substituted Azetidines

Photochemical methods utilize light to promote chemical reactions, often enabling transformations that are difficult to achieve thermally. mdpi.comresearchgate.net The visible-light-mediated aza Paternò-Büchi reaction is a powerful tool for synthesizing densely functionalized azetidines. researchgate.netchemrxiv.orgnih.gov This [2+2] cycloaddition between an imine and an alkene can be used to construct the azetidine ring, and by choosing an appropriate alkene, substitution patterns including allyl groups can be incorporated. This method has been shown to be scalable and useful for creating diverse azetidine structures. chemrxiv.orgnih.gov Additionally, the aforementioned photo-induced, copper-catalyzed radical cyclization provides another light-mediated pathway to the azetidine core. nih.gov

Formation of the Hydrochloride Salt: Methodological Considerations

The conversion of the free base of 2-(prop-2-en-1-yl)azetidine (B13171073) to its hydrochloride salt is a critical final step in its synthesis, facilitating purification, stabilization, and handling of the compound. The formation of an amine hydrochloride salt involves the protonation of the basic nitrogen atom of the azetidine ring by hydrochloric acid. spectroscopyonline.com Methodological considerations for this process primarily revolve around the choice of the acid source, the solvent system, and the technique for isolation and purification of the final product. google.com

The selection of the hydrochloric acid source is pivotal and is dictated by the desired purity, the required physical form (e.g., anhydrous or hydrated), and the scale of the reaction. google.com Common sources include aqueous hydrochloric acid, anhydrous hydrogen chloride gas, or a solution of hydrogen chloride in a suitable organic solvent. google.com

Aqueous Hydrochloric Acid: While convenient, the use of aqueous HCl can lead to lower yields due to the potential solubility of the resulting salt in water. Furthermore, this method is unsuitable if an anhydrous salt is the target product. google.com

Gaseous Hydrogen Chloride: Bubbling anhydrous HCl gas through a solution of the amine base is an effective method for producing a high-purity, anhydrous salt. However, on a larger scale, this technique requires specialized equipment and carries the inherent risks associated with handling a corrosive gas. google.com

HCl in Organic Solvents: The most frequently employed method in laboratory-scale synthesis involves using a pre-prepared solution of HCl in an organic solvent. google.comacs.org Solvents such as diethyl ether, ethanol, methanol, or isopropanol are common choices. This approach offers a balance of convenience, control over stoichiometry, and the ability to produce anhydrous salts. google.comclockss.org

The choice of solvent for the salt formation reaction is crucial as it directly impacts the precipitation and crystallinity of the hydrochloride salt. The ideal solvent is one in which the free amine is soluble, but the resulting hydrochloride salt is sparingly soluble, thus promoting precipitation and enabling efficient isolation by filtration. acs.org For many azetidine derivatives, non-polar or moderately polar aprotic solvents like diethyl ether or ethyl acetate are effective. acs.orggoogle.com For instance, the treatment of a C2-substituted azetidine with HCl in diethyl ether can lead to the direct precipitation of the hydrochloride salt as a solid, which is easily isolated via filtration. acs.org In other procedures, a solution of the azetidine derivative in a solvent like tetrahydrofuran (THF) is treated with a saturated solution of HCl in ethanol at reduced temperatures (e.g., 0 °C) to induce crystallization. clockss.org

The table below summarizes various methodological approaches documented for the formation of hydrochloride salts of azetidine derivatives, which are applicable to 2-(prop-2-en-1-yl)azetidine.

HCl SourceSolvent SystemProcedure HighlightsIsolation MethodReference
HCl in Diethyl EtherDiethyl EtherAddition of ethereal HCl to a solution of the azetidine derivative. The salt precipitates directly from the reaction mixture.Filtration/Decantation of the solid precipitate. acs.org
Saturated HCl in EthanolTetrahydrofuran (THF)A saturated solution of HCl in ethanol is added dropwise to a cooled (0 °C) THF solution of the azetidine.Evaporation of solvent followed by washing and crystallization of the residue. clockss.org
Aqueous HCl (4mol/L)MethanolUsed during the workup of a debenzylation reaction. The HCl solution is added to the methanolic solution of the amine.Evaporation of methanol to precipitate the solid, followed by stirring with ethyl acetate and filtration. google.com
Ammonium ChlorideEthanolHeating an equimolar mixture of the free amine and ammonium chloride in ethanol provides a general method for salt formation.Removal of ethanol under reduced pressure. tandfonline.com

Reactivity Profiles and Transformation Pathways of 2 Prop 2 En 1 Yl Azetidine Hydrochloride

Ring-Opening Reactions of the Azetidine (B1206935) Core

The considerable ring strain inherent to the azetidine ring makes it susceptible to various ring-opening reactions. researchgate.net This reactivity is a cornerstone of its synthetic utility, allowing for the formation of linear amine derivatives. The protonation of the nitrogen atom in 2-(prop-2-en-1-yl)azetidine (B13171073) hydrochloride further enhances this susceptibility, making the ring carbon atoms more electrophilic.

The reaction of 2-(prop-2-en-1-yl)azetidinium ions with nucleophiles is a primary transformation pathway. nih.gov This process involves the attack of a nucleophile on one of the ring's carbon atoms (C2 or C4), leading to the cleavage of a carbon-nitrogen bond in a manner akin to an SN2 reaction. acs.orgacs.org The azetidinium ion, formed by protonation or alkylation of the azetidine nitrogen, is a highly reactive species that readily undergoes ring-opening with a variety of nucleophiles. cell.commdpi.com

The general mechanism involves the nucleophile attacking either the C2 or C4 position, resulting in the opening of the strained four-membered ring to yield a functionalized γ-aminopropyl derivative. The outcome of this reaction is heavily dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. nih.govharvard.edu

In unsymmetrical azetidines such as 2-(prop-2-en-1-yl)azetidine, the regioselectivity of the nucleophilic attack is a critical consideration. The presence of an unsaturated substituent, like the allyl group at the C2 position, has a profound directing effect. wikipedia.org Nucleophiles preferentially attack the carbon atom bearing the unsaturated group. wikipedia.org

This preference is attributed to the ability of the allyl group to stabilize the developing negative charge in the transition state through conjugation. Consequently, nucleophilic ring-opening of the 2-(prop-2-en-1-yl)azetidinium ion typically occurs via cleavage of the C2-N bond. wikipedia.org The nucleophile attacks the allylic-adjacent carbon atom (C2), leading to the formation of a linear amine where the nucleophile is attached to the carbon that was formerly C2 of the azetidine ring.

The regioselectivity of the ring-opening reaction is governed by a balance of electronic and steric effects. wikipedia.orglibretexts.org

Electronic Effects: For 2-(prop-2-en-1-yl)azetidine, electronic effects are generally the dominant factor. wikipedia.org The electron-withdrawing nature and conjugative ability of the allyl group polarize the C2-N bond and stabilize the SN2 transition state when the attack occurs at the C2 position. khanacademy.org This electronic stabilization significantly lowers the activation energy for attack at C2 compared to the unsubstituted C4 position.

Steric Effects: While electronic effects favor attack at the more substituted C2 position, steric hindrance can play a counteracting role. wikipedia.org A sterically bulky nucleophile may face significant steric repulsion from the allyl group. In such cases, the nucleophile may preferentially attack the less sterically hindered C4 position. Therefore, the choice of nucleophile can be used to control the regiochemical outcome of the ring-opening reaction. wikipedia.org

Interactive Table: Regioselectivity in Nucleophilic Ring Opening
Nucleophile (Nu⁻)Dominant FactorPredicted Site of AttackResulting Product Structure
Cyanide (CN⁻)ElectronicC2Nu-CH(CH₂CH=CH₂)-CH₂-CH₂-NH₂-R
Azide (N₃⁻)ElectronicC2Nu-CH(CH₂CH=CH₂)-CH₂-CH₂-NH₂-R
Bulky Alkoxide (t-BuO⁻)StericC4R-NH-CH(CH₂CH=CH₂)-CH₂-CH₂-Nu
Organocuprate (R₂CuLi)Steric/ElectronicC2 or C4Dependent on cuprate structure

Azetidines can undergo ring expansion to form larger, five-membered nitrogen heterocycles like pyrrolidines. researchgate.net This transformation is synthetically valuable and often involves the reaction of the azetidine with a carbene or a carbene equivalent. libretexts.org For instance, the reaction of an azetidine with a diazo compound in the presence of a transition metal catalyst can lead to a one-carbon ring expansion. wikipedia.org

Another method involves the Stevens rearrangement of an azetidinium ylide. libretexts.org In the case of 2-(prop-2-en-1-yl)azetidine, this would involve the formation of an ylide, for example, by reacting the azetidine with a diazoacetate in the presence of a copper or rhodium catalyst. The resulting ylide would then undergo a cell.comwikipedia.org-rearrangement to yield a substituted pyrrolidine (B122466).

Under thermal or acid-catalyzed conditions, the strained azetidine ring can undergo various rearrangements. Given that the starting material is a hydrochloride salt, acid-catalyzed pathways are particularly relevant. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons and facilitates bond cleavage.

An acid-catalyzed rearrangement could potentially involve the intramolecular participation of the allyl group's double bond. For example, a protonated 2-(prop-2-en-1-yl)azetidinium ion could undergo a rearrangement where the π-electrons of the allyl group act as an internal nucleophile, attacking the C4 position. This could lead to the formation of bicyclic structures or other rearranged products following subsequent bond cleavage and formation steps. The specific outcome would depend heavily on the reaction conditions and the stability of the intermediates involved.

Nucleophilic Ring Opening Reactions of 2-(Prop-2-en-1-yl)azetidines.

Reactions of the Prop-2-en-1-yl Moiety

The allyl group on the azetidine ring is a versatile functional handle that can undergo a wide array of chemical transformations common to alkenes, provided the reaction conditions are compatible with the azetidine ring. wikipedia.org

Common transformations of the allyl group include:

Oxidation: The double bond can be oxidized to form an epoxide (using reagents like m-CPBA) or cleaved via ozonolysis to yield an aldehyde. Allylic oxidation can also occur at the CH₂ group adjacent to the double bond. wikipedia.org

Reduction: The double bond can be hydrogenated to a propyl group using catalysts like palladium on carbon (Pd/C), without affecting the azetidine ring under mild conditions.

Hydroboration-Oxidation: This two-step process can convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. libretexts.orgwikipedia.orgmasterorganicchemistry.com This would transform the 2-allyl substituent into a 3-hydroxypropyl group.

Olefin Metathesis: The terminal double bond is a suitable substrate for olefin metathesis reactions, such as cross-metathesis with other olefins or ring-closing metathesis if another alkene is present in the molecule, allowing for the construction of more complex carbon skeletons. nih.govacs.orgmdpi.comharvard.edu

Allylation: The allyl group itself can be used in transition-metal-catalyzed allylation reactions, further extending the carbon chain. cell.com

These reactions allow for the modification of the side chain while potentially keeping the azetidine core intact for subsequent manipulations, such as the ring-opening reactions discussed previously.

Interactive Table: Potential Reactions of the Allyl Moiety
Reaction TypeReagentsProduct Functional Group
HydrogenationH₂, Pd/CPropyl
Epoxidationm-CPBAOxirane
DihydroxylationOsO₄, NMODiol
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary Alcohol
Ozonolysis1. O₃; 2. DMS or Zn/H₂OAldehyde
Cross-MetathesisGrubbs' Catalyst, R-CH=CH₂Substituted Alkene

Olefin Functionalization Strategies (e.g., Hydrogenation, Halogenation)

Hydrogenation

The double bond of the allyl group can be selectively reduced through catalytic hydrogenation. This transformation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under an atmosphere of hydrogen gas. nih.govresearchgate.net The reaction proceeds to saturate the olefin, converting the prop-2-en-1-yl substituent into a propyl group. This process is generally chemoselective, leaving the azetidine ring intact, especially under mild conditions. The hydrogenation of substituted allylic amines has been shown to be effective, yielding the corresponding saturated derivatives. nih.gov

Representative Hydrogenation Reaction

Substrate Catalyst Product

Halogenation

Halogenation of the allyl group can proceed via two main pathways: electrophilic addition to the double bond or radical substitution at the allylic position.

Electrophilic Addition: In the presence of halogens like Br₂ or Cl₂, an addition reaction occurs across the double bond, yielding a dihalogenated propyl substituent attached to the azetidine ring.

Radical Allylic Halogenation: To achieve substitution at the allylic position (the carbon adjacent to the double bond) while preserving the olefin, specific reagents and conditions are required. pressbooks.pub N-Bromosuccinimide (NBS) is the most commonly used reagent for allylic bromination. libretexts.org The reaction is initiated by light or a radical initiator and proceeds through a resonance-stabilized allylic radical intermediate. libretexts.orgyoutube.com This stability favors substitution over addition, particularly at low halogen concentrations. libretexts.org This method introduces a bromine atom at the allylic carbon, creating a versatile intermediate for further functionalization.

Table of Halogenation Reactions

Reaction Type Reagent Key Intermediate Product
Electrophilic Addition Br₂ Bromonium ion 2-(2,3-Dibromopropyl)azetidine

Cross-Coupling Reactions at the Allylic Position

The allyl group is a valuable substrate for palladium-catalyzed cross-coupling reactions, most notably the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position. The process begins with the coordination of a Pd(0) catalyst to the olefin, followed by oxidative addition to form a η³-π-allylpalladium complex. nrochemistry.com This complex can then be attacked by a wide range of nucleophiles. organic-chemistry.org

For 2-(prop-2-en-1-yl)azetidine, the allyl group would first need to be converted into a substrate with a suitable leaving group (e.g., acetate, carbonate, or halide). The subsequent reaction with a nucleophile, catalyzed by a palladium complex, typically results in substitution at the less sterically hindered terminal carbon of the allyl system. organic-chemistry.org

Example of a Tsuji-Trost Reaction Sequence

Step Reactants Catalyst/Reagents Product
1. Activation 2-(Prop-2-en-1-yl)azetidine, Acetic Anhydride Pyridine 2-(Prop-2-en-1-yl)azetidine-1-acetate

Metathesis Reactions Involving the Allyl Group

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. nih.gov The allyl group of 2-(prop-2-en-1-yl)azetidine can participate in several types of metathesis reactions, primarily Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM), using catalysts like Grubbs' or Schrock's alkylidenes. nih.govnih.gov

Cross-Metathesis (CM): In CM, the azetidine derivative reacts with another olefin to create new, substituted olefins. The outcome is often a mixture of products, but selectivity can be achieved by controlling reaction conditions and substrate choice.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that can be used to form cyclic structures. wikipedia.org For this to occur with 2-(prop-2-en-1-yl)azetidine, a second double bond must be introduced elsewhere in the molecule, for instance, by N-alkenylation of the azetidine nitrogen. The subsequent RCM reaction can then form a fused or bridged bicyclic system. nih.govorganic-chemistry.org RCM is widely used to synthesize unsaturated nitrogen heterocycles. nih.govnih.govdrughunter.com

Hypothetical RCM Application

Precursor Catalyst RCM Product

Radical Reactions of the Allyl Moiety

The allylic C-H bonds in the prop-2-en-1-yl group are weaker than typical alkane C-H bonds, making them susceptible to radical abstraction. libretexts.org This leads to the formation of a resonance-stabilized allylic radical, which is a key intermediate in several transformations.

Allylic Halogenation: As mentioned in section 3.2.1, reaction with NBS under radical conditions leads to allylic bromination. youtube.com

Thiol-Ene Reaction: The radical-mediated addition of a thiol (R-SH) across the double bond is known as the thiol-ene reaction. wikipedia.orgalfa-chemistry.com This "click" chemistry reaction is initiated by light or a radical initiator, which generates a thiyl radical. chem-station.com The thiyl radical adds to the terminal carbon of the allyl group in an anti-Markovnikov fashion, producing a carbon-centered radical that then abstracts a hydrogen from another thiol molecule to propagate the chain. nih.gov This reaction is highly efficient for forming thioether linkages. mdpi.com

Mechanism of the Thiol-Ene Reaction

Step Description
Initiation A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).
Propagation 1 The thiyl radical adds to the terminal carbon of the allyl double bond.

| Propagation 2 | The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical. |

Reactivity at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a secondary amine, which acts as a nucleophile after deprotonation of the hydrochloride salt with a suitable base. Its reactivity is central to building more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The free secondary amine can be alkylated by reaction with alkyl halides or other electrophiles. This SN2 reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary azetidine. The reaction typically requires a base to neutralize the hydrohalic acid byproduct. A wide range of primary amines and alkyl bromides can be used in this type of transformation. rsc.org

N-Acylation

N-acylation occurs when the azetidine reacts with acylating agents such as acyl chlorides or anhydrides. This reaction is usually rapid and leads to the formation of a stable N-acylazetidine (an amide). The reaction often requires a non-nucleophilic base, like pyridine or triethylamine, to scavenge the acid generated during the reaction.

Comparison of N-Alkylation and N-Acylation

Reaction Electrophile Product Type Conditions
N-Alkylation Alkyl Halide (e.g., CH₃I) Tertiary Amine Base (e.g., K₂CO₃)

Formation of Quaternary Ammonium Salts and Their Reactivity

Quaternary ammonium salts can be formed from 2-(prop-2-en-1-yl)azetidine through exhaustive alkylation. The secondary amine can be reacted with an excess of an alkylating agent, such as methyl iodide, to first form the tertiary amine and subsequently the quaternary ammonium iodide salt.

Alternatively, a stepwise approach can be used. First, N-alkylation (as described in 3.3.1) yields a tertiary amine. This tertiary amine can then be reacted with a second, different alkylating agent to produce a quaternary azetidinium salt with specific substituents. nih.gov The formation of azetidinium salts from secondary amines and epichlorohydrin is also a common method. chalmers.senih.gov

Azetidinium salts are characterized by a positively charged nitrogen atom within the four-membered ring. This structure makes them highly susceptible to ring-opening reactions by nucleophiles due to the inherent ring strain. nih.govchalmers.se This reactivity has been exploited in various synthetic applications, including the functionalization of polymers and as intermediates in pharmaceutical synthesis. nih.govacs.org

Table of Mentioned Chemical Compounds

Compound Name
2-(Prop-2-en-1-yl)azetidine hydrochloride
2-Propylazetidine
N-Bromosuccinimide (NBS)
2-(2,3-Dibromopropyl)azetidine
2-(3-Bromo-prop-1-en-1-yl)azetidine
Palladium on carbon (Pd/C)
Acetic Anhydride
Pyridine
Dimethyl malonate
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
2-(4,4-dicarbomethoxy-but-1-en-1-yl)azetidine
Grubbs' Catalyst
Schrock's Catalyst
1-Allyl-2-(prop-2-en-1-yl)azetidine
2,3,6,7-Tetrahydro-1H-azeto[1,2-a]azepine
Thiol
Thioether
Alkyl Halide
Acyl Chloride
Triethylamine
Quaternary azetidinium salt

Interplay between Ring Strain and Reactivity in 2-(Prop-2-en-1-yl)azetidines

The considerable ring strain in the azetidine core is a driving force for reactions that lead to the opening or expansion of the four-membered ring, thereby relieving this energetic instability. chalmers.senih.govrsc.org The formation of the azetidinium salt, as in this compound, further activates the ring towards nucleophilic attack due to the positive charge on the nitrogen atom. This heightened reactivity makes the strained ring a versatile intermediate in organic synthesis. chalmers.senih.gov

One of the key transformation pathways influenced by this interplay is the ring expansion of 2-alkenyl azetidinium salts. Research has demonstrated that treatment of N-alkyl-2-alkenyl azetidinium salts with a base can induce a regioselective Stevens rearrangement. This process involves the formation of an ylide intermediate followed by a chalmers.sersc.org-sigmatropic rearrangement, resulting in the expansion of the four-membered ring to a five-membered pyrrolidine ring. Specifically, a 2-alkenyl azetidinium salt can rearrange to a 3-alkenyl pyrrolidine, directly implicating the allyl group in the transformation driven by the release of ring strain from the azetidinium ion. researchgate.net

The versatility of the azetidine ring, even with an allyl substituent, is also evident in its formation through intramolecular cyclization reactions. For instance, the synthesis of azetidines can be achieved through the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate, showcasing the favorability of forming the strained four-membered ring under specific conditions. researchgate.net Furthermore, N-allyl medium rings, which are structurally related to the product of potential ring-opening and re-cyclization pathways, can be synthesized from ω-halogenoalkyl-β-lactams using allylamine. This suggests that the allyl group is compatible with reactions involving strained ring systems and can be incorporated into various synthetic strategies. rsc.org

The reactivity of the azetidine ring is not limited to ring expansion. Nucleophilic ring-opening is a common pathway for relieving ring strain, especially for activated azetidinium salts. chalmers.senih.gov While specific studies on this compound are limited, the general principles of azetidine chemistry suggest that the protonated nitrogen enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. The presence of the allyl group at the 2-position could influence the regioselectivity of such an attack.

The following table summarizes the key transformation pathways influenced by the interplay of ring strain and the 2-allyl substituent in azetidine derivatives:

Transformation PathwayDescriptionDriving ForceRole of the Allyl Group
Stevens Rearrangement A chalmers.sersc.org-sigmatropic rearrangement of an ylide intermediate, leading to ring expansion.Release of ring strain from the azetidinium ion.Participates directly in the rearrangement, becoming a substituent on the expanded pyrrolidine ring. researchgate.net
Nucleophilic Ring Opening Cleavage of a C-N bond in the azetidine ring by a nucleophile.Inherent ring strain, enhanced by N-protonation.Influences the regioselectivity of the nucleophilic attack.
Intramolecular Cyclization Formation of the azetidine ring from a suitable acyclic precursor.Thermodynamic and kinetic factors favoring the formation of the four-membered ring.Can be present on the precursor and incorporated into the final azetidine structure. rsc.orgresearchgate.net

It is important to note that the specific reaction conditions, such as the nature of the nucleophile or base, solvent, and temperature, play a crucial role in determining the predominant transformation pathway. The interplay between the inherent ring strain of the azetidine core and the electronic and steric properties of the 2-allyl substituent provides a rich landscape for chemical transformations, making 2-(prop-2-en-1-yl)azetidine and its derivatives valuable building blocks in synthetic chemistry.

Stereochemical Considerations in 2 Prop 2 En 1 Yl Azetidine Hydrochloride Chemistry

Asymmetric Synthesis of Chiral 2-(Prop-2-en-1-yl)azetidines.rsc.orgnih.govrsc.orgnih.govacs.orgresearchgate.net

The direct synthesis of enantioenriched 2-substituted azetidines, including the 2-allyl variant, is a primary goal in modern organic chemistry. rsc.org Asymmetric synthesis provides the most efficient route to these chiral molecules by creating the desired stereoisomer selectively, bypassing the need for resolving racemic mixtures. Methodologies generally fall into two categories: those that establish the stereocenter during the formation of the azetidine (B1206935) ring and those that functionalize a pre-existing azetidine scaffold in a stereocontrolled manner.

Enantioselective Catalysis in Azetidine Ring Formation.rsc.org

Catalytic enantioselective methods are at the forefront of synthesizing chiral azetidines due to their efficiency and atom economy. These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A significant breakthrough is the copper-catalyzed enantioselective boryl allylation of azetines. acs.orgbohrium.com This method facilitates a highly enantioselective difunctionalization of the azetine C=C bond, installing both a boryl group at the C3 position and an allyl group at the C2 position. The reaction proceeds with a Cu/bisphosphine catalyst, constructing two new stereogenic centers with remarkable control over chemo-, regio-, enantio-, and diastereoselectivity. acs.org In many cases, single isomers are obtained, providing a direct and powerful route to chiral 2-allyl-3-borylazetidines, which are versatile intermediates for further synthesis. acs.orgbohrium.com

Another modern approach involves visible-light-mediated intermolecular [2+2] photocycloadditions, also known as the aza Paternò-Büchi reaction. researchgate.net Researchers have demonstrated that an Iridium(III) photocatalyst can activate 2-isoxazoline-3-carboxylates via triplet energy transfer, enabling their cycloaddition with various alkenes to form highly functionalized azetidines. rsc.org While not yet specific to the allyl group, this strategy represents an emerging frontier in enantioselective azetidine ring formation.

Phase-transfer catalysis has also been employed for the enantioselective synthesis of complex azetidine-containing structures. For instance, a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid has been used to achieve the enantioselective synthesis of spiro-3,2′-azetidine oxindoles through intramolecular C-C bond formation, with enantiomeric ratios as high as 2:98. nih.gov

Table 1: Enantioselective Catalytic Methods for Azetidine Ring Formation
MethodCatalyst SystemKey FeaturesReference
Boryl Allylation of AzetinesCopper/Chiral BisphosphineForms 2-allyl-3-borylazetidines; high enantioselectivity and diastereoselectivity. acs.orgbohrium.com
[2+2] PhotocycloadditionIr(III) PhotocatalystVisible-light mediated aza Paternò-Büchi reaction; forms functionalized azetidines. rsc.orgresearchgate.net
Phase-Transfer CatalysisChiral Cinchona Alkaloid DerivativeIntramolecular C-C bond formation; yields spirocyclic azetidines with high enantiomeric ratios. nih.gov

Diastereoselective Control in Functionalization Reactions.rsc.orgacs.orgresearchgate.netnih.gov

When a stereocenter is already present in a molecule, it can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool for functionalizing azetidines.

One prominent strategy is the diastereoselective α-alkylation of azetidines bearing a chiral auxiliary on the nitrogen atom. rsc.org For example, N-((S)-1-arylethyl)azetidine-2-carbonitriles can be deprotonated with lithium diisopropylamide (LDA) at low temperatures to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as allyl bromide, proceeds with high diastereoselectivity. rsc.org The chiral N-substituent effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. The chiral auxiliary can often be removed later, yielding the enantioenriched α-allylated azetidine. rsc.org

Similarly, α-lithiation followed by electrophile trapping has been used for the diastereoselective synthesis of 2-substituted azetidines. This approach has been successfully applied to create compounds like 1-((2R,3S)-2-allyl-3-(4-methoxyphenyl)azetidin-1-yl)-2,2-dimethylpropane-1-thione, demonstrating precise control over the relative stereochemistry of the substituents on the azetidine ring. uni-muenchen.de

The choice of reagents can also be critical in directing diastereoselectivity. In the synthesis of 2-cyano azetidines via intramolecular cyclization, the selection of the base was found to be crucial. nih.gov Treatment of a linear precursor with lithium hexamethyldisilylazide (LiHMDS) gave a nearly 1:1 mixture of diastereomers, whereas using potassium hexamethyldisilylazide (KHMDS) resulted in a highly selective reaction, yielding a 1:20 ratio of diastereomers. nih.gov This highlights how subtle changes in reaction conditions can have a profound impact on stereochemical control.

Table 2: Examples of Diastereoselective Functionalization of Azetidines
ReactionStereocontrol ElementOutcomeReference
α-AlkylationChiral N-((S)-1-arylethyl) auxiliaryHigh diastereoselectivity in the introduction of an allyl group at C2. rsc.org
α-Lithiation/Electrophile TrappingExisting stereocenter at C3Diastereoselective synthesis of 2-allyl-3-aryl azetidines. uni-muenchen.de
Intramolecular CyclizationChoice of base (KHMDS vs. LiHMDS)Selectively forms one of two possible diastereomers of 2-cyano azetidines. nih.gov

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is incorporated into the final product, providing an effective pathway to complex chiral molecules. Amino acids and their derivatives are common chiral pool sources for azetidine synthesis.

For example, (S)-1-phenylethylamine, an inexpensive chiral amine, can serve as both a nitrogen donor and a chiral auxiliary in the synthesis of azetidine derivatives. rsc.orgrsc.org Its incorporation into the azetidine precursor allows for diastereoselective reactions, after which it can be cleaved to afford the chiral azetidine product. rsc.org Similarly, natural amino acids like D-serine have been used as precursors for the synthesis of homochiral azetidinols and (2S)-azetidine-2-carboxylic acid. researchgate.net Another example involves the use of ephedrine-derived N-allyl amino diols as starting materials for the multi-gram synthesis of all eight stereoisomers of a complex 2-cyano azetidine scaffold. nih.gov

Stereoretention and Stereoinversion during Azetidine Transformations

Understanding the stereochemical course of reactions performed on a chiral azetidine is crucial for maintaining or intentionally altering its configuration. Many transformations proceed with a high degree of stereochemical fidelity.

For instance, the catalytic hydrogenation of chiral 2-azetines to the corresponding saturated azetidines has been shown to proceed with stereoretention, preserving the enantiomeric excess of the starting material. nih.gov This provides a reliable method for converting chiral unsaturated rings into their saturated counterparts without loss of optical purity.

In contrast, reactions involving nucleophilic substitution at a stereogenic center on the azetidine ring, such as the displacement of a leaving group, typically proceed through an S_N2 mechanism, which results in an inversion of configuration at that center. nih.gov This predictable stereochemical outcome is a cornerstone of stereospecific synthesis, allowing for the controlled inversion of a stereocenter to access the opposite enantiomer or diastereomer. The diastereoselective α-alkylation of N-borane-complexed azetidines also follows a predictable stereochemical path, where the stereoselectivity is governed by the sterically controlled approach of the electrophile to a conformationally restricted enolate intermediate. rsc.org

Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible or provides a product with low enantiomeric excess, the resolution of a racemic mixture is required. This process involves separating the two enantiomers of the 2-(prop-2-en-1-yl)azetidine (B13171073). The most common method is classical resolution via the formation of diastereomeric salts.

This technique involves reacting the racemic azetidine, which is a base, with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the resolved, enantiomerically pure azetidine. While no specific resolution protocol for 2-(prop-2-en-1-yl)azetidine hydrochloride is detailed in the literature, established procedures for similar compounds, such as the resolution of DL-azetidine-2-carboxylic acid using D- or L-tyrosine hydrazide as the resolving agent, demonstrate the viability of this approach for the azetidine class of compounds. researchgate.net More advanced techniques like catalytic dynamic resolution, which have been successfully applied to other N-heterocycles like piperidines, represent another potential, albeit more complex, strategy for resolving racemic azetidines. nih.gov

Computational and Mechanistic Investigations of 2 Prop 2 En 1 Yl Azetidine Hydrochloride

Theoretical Studies of Azetidine (B1206935) Ring Strain and Stability

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, a key determinant of its chemical reactivity and stability. rsc.org Theoretical studies have quantified the ring-strain energy of the parent azetidine scaffold to be approximately 25.2–25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of its five-membered analog, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations have become an indispensable tool for mapping the complex potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov In the context of azetidine chemistry, these computational methods are frequently employed to elucidate the pathways of both ring formation and cleavage. acs.orgnih.gov For instance, in the synthesis of azetidines via intramolecular cyclization, quantum chemical calculations can predict the feasibility of different ring-closure strategies. frontiersin.org

Computational models can effectively predict which substrates are likely to react to form azetidines, thereby guiding synthetic efforts and reducing trial-and-error experimentation. thescience.dev These studies are crucial for understanding the regioselectivity and stereoselectivity observed in reactions, such as the lanthanum-catalyzed intramolecular aminolysis of epoxy amines to form functionalized azetidines. nih.gov By modeling the transition states and intermediates, researchers can rationalize why a strained four-membered ring might be formed in preference to a thermodynamically more stable five-membered ring. nih.govresearchgate.net

The elucidation of transition state (TS) structures is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For azetidine systems, TS analysis via quantum chemical calculations clarifies the mechanistic details of their synthesis and reactivity.

Ring Formation: The formation of the strained azetidine ring often competes with the formation of more stable, larger rings (e.g., pyrrolidines). researchgate.net Computational studies have shown that the preference for the four-membered ring is a result of kinetic control, where the transition state leading to the azetidine is lower in energy than that leading to the five-membered ring, even if the final product is thermodynamically less stable. nih.govresearchgate.net For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, calculations revealed that coordination to a lanthanum catalyst lowers the energy of the azetidine-forming transition state relative to the pyrrolidine-forming one, consistent with experimental observations. frontiersin.org

Ring Opening: The strain within the azetidine ring provides a thermodynamic driving force for ring-opening reactions. rsc.org The mechanism of this opening is highly dependent on the substituents and reaction conditions. frontiersin.org Transition state calculations can help distinguish between different pathways. For instance, in Lewis acid-promoted reactions, the process can proceed through a concerted SN2-type pathway or via a transition state with significant carbocationic character. frontiersin.org Computational analysis of these transition states helps to explain the observed stereochemical outcomes and regioselectivity of the nucleophilic attack. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct detailed energetic profiles for key transformations of azetidine derivatives. These profiles, often expressed in terms of enthalpy (ΔH) and Gibbs free energy (ΔG), are critical for understanding reaction kinetics and thermodynamics. acs.org

For example, DFT calculations have been used to compare the energetic profiles of the competing 4-exo-tet (azetidine formation) and 5-endo-tet (pyrrolidine formation) cyclization pathways. researchgate.net The results consistently show that while the five-membered pyrrolidine product is thermodynamically more stable (lower in energy), the activation energy required to reach the transition state for the four-membered azetidine ring is significantly lower. researchgate.net This kinetic preference is the reason why syntheses can be directed to form the strained azetidine ring under specific, kinetically controlled conditions. acs.orgresearchgate.net

Below is a representative data table, adapted from computational studies on a model cyclization reaction, illustrating the kinetic preference for azetidine formation over the thermodynamically favored pyrrolidine. researchgate.net

Reaction PathwayProduct TypeActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)Control
4-exo-tet CyclizationAzetidine (trans)13.9-36.4Kinetic
4-exo-tet CyclizationAzetidine (cis)16.2-28.9Kinetic
5-endo-tet CyclizationPyrrolidine (trans)19.0-58.6Thermodynamic
5-endo-tet CyclizationPyrrolidine (cis)19.3-49.2Thermodynamic

Note: Values are illustrative, based on DFT calculations for a model system of N-(2,3-epoxypropyl)aniline cyclization, and represent the relative energy differences that lead to kinetic control. Actual values for 2-(Prop-2-en-1-yl)azetidine (B13171073) hydrochloride precursors would differ.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure, geometry, and chemical reactivity of molecules like 2-(prop-2-en-1-yl)azetidine hydrochloride. frontiersin.orgmdpi.com DFT calculations can accurately predict various molecular properties that govern the compound's behavior.

Key applications of DFT in studying this azetidine derivative include:

Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and the puckering of the azetidine ring.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Electrostatic Potential Mapping: Visualizing the electron density distribution on the molecular surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the reactive potential of the nitrogen lone pair (in the free base form), the π-bond of the allyl group, and regions susceptible to nucleophilic attack. nih.gov

Reactivity Indices: DFT can be used to calculate conceptual indices such as chemical hardness, softness, and Fukui functions. These indices help to quantify and predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for understanding the molecule's reaction mechanisms.

These theoretical insights are invaluable for rationalizing observed reactivity and for designing new synthetic routes and derivatives. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods like DFT are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net For a flexible molecule such as this compound, MD simulations are essential for a complete understanding of its conformational landscape.

An MD simulation models the movement of atoms in the molecule by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in a simulated environment (e.g., in solution) at a given temperature and pressure. researchgate.net

For this compound, MD simulations can be used to:

Explore Ring Conformations: The azetidine ring is not perfectly planar and can undergo puckering motions. MD simulations can map the energy landscape of this puckering and identify the most stable ring conformations.

Analyze Substituent Orientation: The simulations can track the rotational freedom of the prop-2-en-1-yl group relative to the azetidine ring, identifying preferred orientations (conformers) and the energy barriers for rotation between them.

Study Solvent Effects: By including explicit solvent molecules in the simulation, MD can reveal how interactions with the solvent (e.g., water) influence the conformational preferences of the molecule through effects like hydrogen bonding.

Validate Docking Poses: In drug discovery contexts, MD simulations are used to assess the stability of a ligand's binding pose within a protein target, as predicted by molecular docking. researchgate.net

These simulations provide a dynamic picture that complements the static information from DFT, offering a more complete understanding of the molecule's structure and behavior in a realistic environment. researchgate.net

Synthetic Applications and Broader Context in Organic Chemistry for 2 Prop 2 En 1 Yl Azetidine Hydrochloride

2-(Prop-2-en-1-yl)azetidine (B13171073) Derivatives as Key Synthetic Intermediates

The utility of 2-(prop-2-en-1-yl)azetidine and its derivatives stems from the reactivity of both the azetidine (B1206935) ring and the pendant allyl group. The strained four-membered ring can participate in ring-opening and ring-expansion reactions, while the allyl group is amenable to a host of transformations, including oxidation, reduction, and addition reactions. This dual reactivity makes it a pluripotent building block in diversity-oriented synthesis (DOS), where a single functional group can be transformed into distinct functionalities for further diversification or into different molecular scaffolds cam.ac.uk.

The allyl moiety is a powerful tool for fragment-based design, and its incorporation into synthetic intermediates is a common strategy in the development of bioactive molecules nih.gov. The versatility of the allyl group allows for its conversion into a variety of other functional groups, significantly expanding the synthetic potential of the 2-allylazetidine core. For instance, the double bond can undergo hydroboration-oxidation to yield an alcohol, ozonolysis to produce an aldehyde, or epoxidation followed by ring-opening to install various nucleophiles. Furthermore, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can be employed to form new carbon-carbon and carbon-nitrogen bonds at the allylic position researchgate.net. These transformations allow chemists to introduce appendage and functional group diversity starting from a common azetidine scaffold cam.ac.uk.

Building Blocks for Complex Molecular Architectures

The unique structural and reactive properties of 2-(prop-2-en-1-yl)azetidine derivatives make them ideal starting materials for the synthesis of complex molecules, including other heterocyclic systems and chiral compounds.

Synthesis of Other Nitrogen-Containing Heterocycles from Azetidine Derivatives

Azetidine derivatives serve as precursors for a variety of larger, more complex nitrogen-containing heterocycles. Ring-closing metathesis (RCM) is a powerful strategy for constructing cyclic structures and has been successfully applied to substrates containing multiple alkenyl groups nih.govdrughunter.com.

A key synthetic strategy involves the N-alkylation of a 2-allylazetidine derivative with another allyl-containing moiety. The resulting diallyl intermediate can then undergo an intramolecular RCM reaction to form novel bicyclic structures. For example, the N-alkylation of a 2-substituted azetidine with allyl bromide, followed by treatment with a ruthenium catalyst like Grubbs' first-generation catalyst, can effect the formation of an azetidine-fused eight-membered ring nih.gov. This strategy provides a route to azabicyclo[m.n.1]alkenes, which are core structures in various tropane alkaloids nih.gov. The versatility of RCM allows for the synthesis of various fused bicyclic systems, such as 5,6-, 5,7-, and 5,8-fused bicyclic imidazoles when combined with other synthetic sequences organic-chemistry.org. This approach highlights how the 2-allyl group can be strategically employed to construct intricate, bridged heterocyclic systems that would be challenging to access through other methods.

Starting Material Reaction Product Significance
N-allyl-2-cyanoazetidine derivativeRing-Closing Metathesis (RCM)Azetidine-fused 8-membered ringAccess to complex bicyclic scaffolds nih.gov
cis-2,6-Dialkenyl-N-acyl piperidineRing-Closing Metathesis (RCM)Azabicyclo[m.n.1]alkenesIntermediate for tropane alkaloid synthesis nih.gov
Diene-containing imidazoleRing-Closing Metathesis (RCM)Fused bicyclic imidazoleEfficient synthesis of medicinally relevant heterocycles organic-chemistry.org

Chiral Templates in Asymmetric Synthesis

Chirally pure azetidine derivatives are valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries or as ligands for asymmetric catalysts birmingham.ac.ukresearchgate.net. The rigid, strained ring of the azetidine can create a well-defined stereochemical environment, influencing the facial selectivity of reactions on attached substrates or coordinating metal centers.

Enantiomerically pure 2,4-cis-disubstituted azetidines have been synthesized and successfully employed as ligands in copper-catalyzed asymmetric Henry reactions, yielding products with excellent enantiomeric excess (>99% e.e.) nih.gov. Although this specific example does not use a 2-allyl derivative, it establishes the principle that the azetidine core is an effective chiral scaffold. A chiral 2-allylazetidine could similarly be incorporated into ligands, with the allyl group serving as a point for further modification or to fine-tune the steric and electronic properties of the catalyst system.

Furthermore, chiral azetidines can be used as building blocks in the stereoselective synthesis of natural products like alkaloids nih.govmdpi.com. A synthetic route to a complex alkaloid could involve the use of a chiral 2-allylazetidine intermediate, where the allyl group is strategically manipulated in subsequent steps to build the target molecule's carbon skeleton with high stereocontrol.

Role in Peptidomimetics and Non-Natural Amino Acid Design

Non-natural amino acids are frequently incorporated into peptides to enhance their stability, receptor affinity, and bioavailability researchgate.netdurham.ac.uk. Azetidine-2-carboxylic acid and its derivatives are considered constrained analogues of proline and are used to introduce specific conformational biases into peptide backbones. The 2-(prop-2-en-1-yl)azetidine scaffold can be readily converted into novel, non-natural amino acids.

The synthesis of such amino acids can be achieved by functionalizing the allyl group. For example, oxidation of the allyl group to a carboxylic acid would yield a substituted azetidine dicarboxylic acid derivative. Alternatively, the allyl group itself can be viewed as a mimic of other amino acid side chains, similar to allylglycine, which has been incorporated into peptides enzymatically nih.gov. The presence of the allyl group provides a site for post-synthetic modification of the peptide, for instance, through thiol-ene "click" chemistry, allowing for the attachment of labels, drugs, or other moieties nih.gov.

The incorporation of these azetidine-based amino acids can influence the secondary structure of peptides, acting as turn inducers or helix stabilizers. This conformational control is a key aspect of peptidomimetic design, which aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties nih.govnih.gov.

Azetidine Derivative Application Significance
Azetidine-2-carboxylic acidProline analogue in peptidesInduces conformational constraints cam.ac.uk
2-Allylazetidine scaffoldPrecursor for non-natural amino acidsProvides reactive handle for side-chain modification nih.govnih.gov
Aziridine-terminated amino acidsChemoselective peptidomimetic ligationIncorporation of reduced amide bonds into peptide backbones nih.gov

Strategies for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery cam.ac.ukcam.ac.uk. The 2-(prop-2-en-1-yl)azetidine scaffold is an excellent starting point for DOS due to the multiple points of diversification it offers.

A common strategy in DOS is the "build/couple/pair" algorithm, where simple building blocks are combined to create a library of complex molecules columbia.edu. The azetidine core can serve as the central "scaffold" in such a strategy. The nitrogen atom of the azetidine can be functionalized with a variety of substituents, the allyl group provides a reactive handle for a multitude of chemical transformations, and the azetidine ring itself can be opened or expanded to generate further skeletal diversity nih.gov.

For example, a library could be generated by first reacting a series of acyl chlorides or sulfonyl chlorides with the azetidine nitrogen. In a subsequent step, the allyl group of each of these products could be subjected to a panel of reactions (e.g., epoxidation, dihydroxylation, Heck coupling), rapidly generating a large matrix of distinct compounds. This approach allows for the systematic exploration of the chemical space around the azetidine core, increasing the probability of identifying compounds with desired biological activity nih.govmskcc.org.

Advanced Topics and Future Research Directions in 2 Prop 2 En 1 Yl Azetidine Hydrochloride Chemistry

Emerging Methodologies for Efficient and Sustainable Synthesis

The synthesis of azetidine (B1206935) derivatives, driven by their significance in medicinal chemistry, is continuously evolving towards more efficient and sustainable methods. rsc.org For 2-(Prop-2-en-1-yl)azetidine (B13171073) hydrochloride, research is moving beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Key emerging strategies include:

Continuous Flow Synthesis: This technology offers enhanced control over reaction parameters, improved safety, and scalability. For azetidines, flow chemistry enables the handling of reactive intermediates at higher temperatures than in batch processes, accelerating reaction rates and improving yields. nih.gov The synthesis of 2-(allyl)azetidine precursors could be streamlined using a common intermediate like N-Boc-3-iodoazetidine within a flow system. nih.gov

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction, represent a green approach for constructing the azetidine ring. rsc.orgresearchgate.net These methods utilize light energy to promote [2+2] cycloadditions under mild conditions, offering a sustainable alternative to traditional thermal methods. rsc.orgresearchgate.net

Catalytic C-H Amination: Intramolecular C-H amination catalyzed by transition metals like palladium provides a direct route to functionalized azetidines. rsc.org This atom-economical approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

These methodologies align with the principles of green chemistry by reducing energy consumption, minimizing waste, and utilizing safer reagents.

Synthesis MethodKey AdvantagesRelevance for 2-(Prop-2-en-1-yl)azetidine
Continuous Flow Improved safety, scalability, and control over reaction conditions. nih.govEnables handling of reactive intermediates and can improve yield and purity. nih.gov
Photocatalysis Uses visible light, mild reaction conditions, sustainable. rsc.orgresearchgate.netPotential for direct [2+2] cycloaddition to form the azetidine ring. rsc.org
C-H Amination Atom-economical, shorter synthetic routes. rsc.orgDirect cyclization of appropriate amine precursors to form the azetidine core. rsc.org

Innovative Reactivity Patterns and Transformations

The chemical behavior of 2-(Prop-2-en-1-yl)azetidine hydrochloride is dictated by the interplay between the strained four-membered ring and the reactive allyl group. This duality opens up innovative avenues for chemical transformations. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions, providing a pathway to various functionalized amines. rsc.org

Future research could explore:

Strain-Release Functionalization: The azetidine ring, while more stable than aziridines, can undergo controlled ring-opening under appropriate conditions to yield valuable building blocks. rsc.orgresearchgate.net

Transformations of the Allyl Group: The prop-2-en-1-yl (allyl) substituent is a versatile handle for a wide array of chemical modifications, including:

Metathesis reactions: To introduce new carbon-carbon bonds.

Hydroformylation: To install an aldehyde group.

Oxidation: To form epoxides or diols.

Click Chemistry: The allyl group can be functionalized to participate in click reactions for late-stage modification. nih.gov

Radical Reactions: Thiyl radicals can be added across the double bond of an azetine precursor to forge a C-S bond, demonstrating the potential for radical-mediated functionalization. researchgate.net A cascade trifluoromethylation/cyclization of N-allyl ynamides has been shown to produce polysubstituted azetidines, indicating a novel reaction pathway. rsc.org

The "dynamic control of reactivity" observed in some lithiated azetidines suggests that the reaction pathways can be finely tuned by controlling reaction conditions. researchgate.net

Reactive SitePotential TransformationResulting Structure/Functionality
Azetidine Ring Strain-release ring-openingFunctionalized linear amines
Allyl Group C=C Bond Olefin metathesis, oxidation, hydroformylationDiverse functional group introduction
Allyl Group Conversion to other functional groups for click chemistryFacile conjugation to other molecules nih.gov

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound makes it a promising monomer for the synthesis of advanced polymers and materials. The presence of the polymerizable allyl group and the functional azetidine ring offers significant potential.

Ring-Opening Polymerization (ROP): Azetidine and its derivatives can undergo cationic ring-opening polymerization to produce polyamines. rsc.orgresearchgate.net The resulting polymers, such as poly(trimethylene imine), have applications in areas like CO2 capture and as coatings. rsc.org

Polymers with Allyl Functionality: Polymers containing allyl groups are valuable in biomedical applications due to the versatility of the double bond for post-polymerization modification. nih.gov This allows for the attachment of drugs, targeting ligands, or imaging agents. nih.gov

Functional Materials: The incorporation of the rigid, four-membered azetidine ring into a polymer backbone can impart unique conformational properties. Polymers derived from 2-(Prop-2-en-1-yl)azetidine could find use in:

Drug Delivery: As polymeric carriers for controlled release. nih.gov

Biomaterials: For tissue engineering scaffolds. nih.gov

Coatings: With antimicrobial or other specialized properties. rsc.org

The combination of a cationic polymerizable ring and a radically polymerizable side chain in one monomer presents intriguing possibilities for creating complex polymer architectures such as graft copolymers or cross-linked networks.

Catalyst Design for Stereocontrolled Synthesis and Functionalization

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereocontrolled synthesis of this compound is of paramount importance.

Enantioselective Synthesis: Copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov Adapting such catalytic systems, perhaps with custom-designed chiral bisphosphine ligands, could provide a route to enantiomerically pure 2-(allyl)azetidine derivatives. nih.gov

Stereocontrolled Functionalization: The development of catalysts for the diastereoselective functionalization of the pre-formed azetidine ring is another critical research area. This would allow for the controlled installation of additional substituents.

Directed Catalysis: The nitrogen atom of the azetidine ring could act as a directing group to guide a catalyst to a specific C-H bond for functionalization, enabling precise modification of the molecule.

Future research will likely focus on developing novel chiral catalysts, including organocatalysts and engineered enzymes, to achieve even higher levels of stereocontrol in the synthesis and subsequent transformations of this versatile heterocyclic compound. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Prop-2-en-1-yl)azetidine hydrochloride, and how can reaction conditions be optimized to improve purity?

  • Methodological Answer : The synthesis typically involves alkylation of azetidine with allyl halides (e.g., allyl chloride) under basic conditions. Optimization includes controlling reaction temperature (0–5°C to minimize side reactions), using anhydrous solvents (e.g., THF or DCM), and employing purification techniques like column chromatography or recrystallization to enhance purity . Key intermediates should be characterized via NMR and LC-MS to confirm structural integrity.

Q. How can researchers verify the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the allyl group (δ 5.0–6.0 ppm for alkene protons) and azetidine ring (δ 3.0–4.0 ppm for N-CH2_2).
  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation) provides definitive bond lengths and angles, resolving ambiguities in stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H+^+]+^+ at m/z corresponding to C6_6H11_{11}N·HCl) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is hygroscopic and soluble in polar solvents (water, ethanol). Stability studies under varying pH (2–9) and temperature (4–40°C) should precede long-term storage. Degradation products (e.g., oxidized allyl groups) can be monitored via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanism hypotheses for the allylation of azetidine?

  • Methodological Answer : Discrepancies between proposed mechanisms (e.g., SN2 vs. radical pathways) require isotopic labeling (e.g., 13C^{13}C-allyl halides) and kinetic studies. Computational modeling (DFT) can identify transition states and activation energies, while trapping experiments (e.g., TEMPO for radicals) validate intermediates .

Q. What strategies are effective for achieving stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation) can induce stereocontrol. Stereochemical outcomes are verified via chiral HPLC or NOESY NMR .

Q. How does the thermodynamic stability of the azetidine ring impact the compound’s reactivity under varying experimental conditions?

  • Methodological Answer : The strained four-membered azetidine ring undergoes ring-opening under acidic or oxidative conditions. Stability is assessed via DSC (decomposition temperature) and stress testing (e.g., H2_2O2_2 exposure). Computational studies (MD simulations) predict ring strain contributions to reactivity .

Q. What analytical approaches are recommended for studying the compound’s in vitro-to-in vivo translation in pharmacological models?

  • Methodological Answer :

  • In Vitro : Radioligand binding assays (e.g., 3H^3H-labeled analogs) quantify target affinity.
  • ADME : LC-MS/MS tracks metabolic pathways (e.g., cytochrome P450 oxidation).
  • In Vivo : Microdialysis in rodent models correlates plasma concentrations with target engagement .

Q. How can researchers optimize the scalability of this compound synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) or enzymatic resolution (lipases) preserves enantiomeric excess. Process analytical technology (PAT) monitors critical quality attributes in real time .

Q. What computational tools are suitable for predicting the compound’s reactivity in novel reaction environments (e.g., ionic liquids)?

  • Methodological Answer : Density Functional Theory (DFT) with solvation models (e.g., COSMO-RS) predicts reaction pathways in ionic liquids. Machine learning platforms (e.g., Chemprop) train models on existing kinetic data to forecast yields under untested conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.